REACTION_CXSMILES
|
[C:1](Cl)(=[O:3])[CH3:2].[OH:5][C:6]1[CH:11]=[C:10]([C:12](O)=[O:13])[CH:9]=[CH:8][N:7]=1>C(O)C>[CH2:1]([O:3][C:12]([C:10]1[CH:9]=[CH:8][NH:7][C:6](=[O:5])[CH:11]=1)=[O:13])[CH3:2]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
OC1=NC=CC(=C1)C(=O)O
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The clear solution was stirred for 5 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
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TEMPERATURE
|
Details
|
at reflux overnight
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Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
the majority of the ethanol was evaporated
|
Type
|
ADDITION
|
Details
|
The residue was diluted with chloroform and water
|
Type
|
ADDITION
|
Details
|
the aqueous layer was neutralized by the careful addition of K2CO3
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted further with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layer was dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=CC(NC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.74 g | |
YIELD: PERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |